molecular formula C23H18N2O4 B2395617 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923688-88-4

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Cat. No.: B2395617
CAS No.: 923688-88-4
M. Wt: 386.407
InChI Key: GHOFFGVYGGGDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a chromen-4-one (benzopyran-4-one) core substituted at the 2-position with a 4-ethoxyphenyl group and at the 6-position with a pyridine-3-carboxamide moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for biological activity studies, particularly in medicinal chemistry. The ethoxy group at the para position of the phenyl ring may influence solubility and electronic properties, while the pyridine-carboxamide moiety could contribute to hydrogen bonding or target binding interactions .

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)22-13-20(26)19-12-17(7-10-21(19)29-22)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOFFGVYGGGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Phenolic Derivatives with β-Ketoesters

A widely adopted method involves condensing 2-hydroxyacetophenone derivatives with β-ketoesters under acidic or basic conditions. For the target compound, 2-hydroxy-5-nitroacetophenone reacts with ethyl acetoacetate in the presence of sulfuric acid to yield 6-nitro-4H-chromen-4-one. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) provides 6-amino-4H-chromen-4-one, a key intermediate.

Reaction Conditions

Parameter Value
Solvent Ethanol
Catalyst H₂SO₄ (conc.)
Temperature 80°C, 6 h
Yield 68–72%

Cyclization via K₃PO₄-Mediated Intramolecular Reactions

An alternative approach employs α,β-unsaturated esters cyclized in the presence of K₃PO₄. For example, methyl (E)-3-(2-((E)-3-aryl-3-oxoprop-1-en-1-yl)phenoxy)acrylate derivatives undergo base-mediated cyclization to form 4H-chromene-3-carboxylates. Adapting this method, substituting the aryl group with 4-ethoxyphenyl yields 2-(4-ethoxyphenyl)-4H-chromen-4-one.

Optimized Conditions

Parameter Value
Base K₃PO₄ (1 equiv)
Solvent THF
Temperature 60°C, 72 h
Yield 73–82%

Installation of Pyridine-3-carboxamide at Position 6

The final step involves amidating the 6-amino group with pyridine-3-carboxylic acid. Two activation strategies are prevalent:

Acid Chloride Coupling

Pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one.

Procedure

  • Acid Chloride Formation :
    • SOCl₂ (3 equiv), reflux, 2 h.
    • Removal of excess SOCl₂ under vacuum.
  • Amidation :
    • Chromone amine (1 equiv), Et₃N (2 equiv), DCM, 0°C → RT, 12 h.
    • Yield: 85–90%.

Carbodiimide-Mediated Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Optimized Conditions

Reagent Quantity
EDC 1.5 equiv
HOBt 1.5 equiv
Solvent DMF
Temperature RT, 24 h
Yield 78–83%

Purification and Characterization

Final purification employs column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water). Structural validation relies on:

  • IR Spectroscopy :
    • ν (C=O): 1680–1670 cm⁻¹ (chromone), 1650 cm⁻¹ (amide).
  • ¹H NMR (DMSO-d₆) :
    • δ 8.50 (s, 1H, H-5 chromone), 8.67 (s, 1H, H-2 pyridine), 10.22 (s, 1H, NH).
  • Mass Spectrometry :
    • [M+H]⁺: m/z 387.4 (calc. 387.39).

Challenges and Mitigation Strategies

  • Regioselectivity in Chromone Substitution : Directed ortho-metalation techniques improve positional control.
  • Amide Hydrolysis : Anhydrous conditions and low temperatures minimize degradation.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency
Acid Chloride Coupling 85–90 >98 High
Carbodiimide-Mediated 78–83 >95 Moderate
Ullmann Coupling 65–70 >90 Low

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Chromen-4-one Family

Compound 1 : N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (PubChem entry)

  • Key differences : The 4-ethoxyphenyl group in the target compound is replaced with a 2-fluorophenyl substituent.
  • Implications : Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets, while the ethoxy group in the target compound could improve solubility due to its electron-donating nature. The ortho-substitution in Compound 1 may introduce steric hindrance compared to the para-substituted ethoxy group in the target molecule .

Pyridine-3-carboxamide Derivatives in Patented Compounds

Evidence from a 2023 European patent application highlights structurally related pyridine-3-carboxamide derivatives, such as:

  • A.3.32 : 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide
  • A.3.33 : 2-(difluoromethyl)-N-[(3R)-1,1,3-trimethylindan-4-yl]pyridine-3-carboxamide
Feature Target Compound A.3.32–A.3.39 Series
Core Structure Chromen-4-one Indan ring system
Substituents 4-ethoxyphenyl, pyridine-3-carboxamide Difluoromethyl, alkylated indan groups
Functional Groups Ethoxy (electron-donating) Difluoromethyl (electron-withdrawing)
Potential Applications Unspecified in evidence Complex II inhibitors (fungicides)
  • Key distinctions : The target compound’s chromen-4-one core differs from the indan-based scaffolds in A.3.32–A.3.39, which are optimized for fungicidal activity. The ethoxy group’s electron-donating nature contrasts with the difluoromethyl group’s electron-withdrawing effects in the patent compounds, suggesting divergent biological targets .

Research Findings and Methodological Context

Crystallographic Analysis Tools

Structural characterization of such compounds typically employs crystallographic software like SHELX (for refinement) and ORTEP-3/WinGX (for graphical representation).

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of chromenone derivatives, characterized by a chromen-4-one core and a pyridine carboxamide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Chromen-4-one Core : Achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base like piperidine.
  • Introduction of the Ethoxyphenyl Group : Electrophilic aromatic substitution with 4-ethoxyphenylboronic acid via a palladium-catalyzed Suzuki coupling reaction.
  • Attachment of the Pyridine-3-carboxamide Group : Reaction with pyridine-3-carboxylic acid chloride in the presence of triethylamine to form the final product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation and cell proliferation .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The inhibition of COX activity leads to decreased production of pro-inflammatory prostaglandins, suggesting potential therapeutic applications for inflammatory diseases.

Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. Notably, it has been evaluated against breast cancer and colon cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective growth inhibition:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
HT29 (Colon)15.0
A431 (Skin)10.0

The structure-activity relationship (SAR) studies suggest that the presence of the ethoxy group and the chromenone framework contribute significantly to its cytotoxic properties.

Antimicrobial Activity

In addition to anti-inflammatory and anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity could be beneficial in developing new antibiotics.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study published in PubMed evaluated the effects of this compound on several cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at G1 phase .
  • Anti-inflammatory Effects in Animal Models : Experimental models have shown that treatment with this compound significantly reduces edema formation in paw edema assays, suggesting its potential utility in treating inflammatory conditions.

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction : Resolve bond lengths (mean C–C = 0.003 Å) and dihedral angles to validate chromenone-pyridine spatial orientation .
  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations, particularly for the ethoxyphenyl substituent and pyridine ring .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (error < 2 ppm) and fragmentation patterns .

What in silico strategies predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to enzymes (e.g., kinases), prioritizing hydrophobic interactions at the chromenone core .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .
  • QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using CoMFA/CoMSIA .

How do structural modifications at the chromenone or pyridine moieties alter bioactivity?

Advanced Research Question

  • Chromenone modifications : Introducing electron-withdrawing groups (e.g., nitro) at C-7 enhances kinase inhibition but reduces solubility .
  • Pyridine substitution : Replacing pyridine-3-carboxamide with isonicotinamide decreases metabolic stability due to altered CYP450 interactions .
  • Ethoxy vs. methoxy : Ethoxyphenyl groups improve membrane permeability (logP +0.5) compared to methoxy analogs, as shown in Caco-2 assays .

What protocols ensure compound stability during long-term pharmacological studies?

Basic Research Question

  • Storage conditions : Lyophilize and store at -80°C under argon to prevent oxidation of the 4-oxo group .
  • Degradation profiling : Monitor stability via HPLC-UV at 254 nm under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Buffer compatibility : Use PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation in aqueous formulations .

Which formulation strategies improve aqueous solubility without compromising activity?

Advanced Research Question

  • Nanoemulsions : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance dissolution rate (e.g., 2.5-fold increase in PBS) .
  • Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for in vivo administration .
  • Cyclodextrin complexes : β-cyclodextrin inclusion complexes achieve 15 mg/mL solubility, validated by phase-solubility diagrams .

How to design enzyme inhibition assays for evaluating specificity and efficacy?

Advanced Research Question

  • Kinetic assays : Measure IC50 under pseudo-first-order conditions (substrate Km ≤ 10 µM) using fluorogenic substrates .
  • Selectivity panels : Screen against 50+ kinases (e.g., EGFR, VEGFR2) to calculate selectivity indices (SI >100 indicates high specificity) .
  • Cellular target engagement : Use CETSA (cellular thermal shift assay) to confirm target binding in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.